molecular formula C21H17F3N4O3 B15100680 methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B15100680
M. Wt: 430.4 g/mol
InChI Key: HKBLRDZFDQBWDZ-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a trifluorophenyl group, an imidazopyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps. One common approach starts with the preparation of the trifluorophenyl intermediate, which is then reacted with other reagents to form the imidazopyridine core. The final step involves the esterification of the benzoic acid derivative to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluorophenyl derivatives and imidazopyridine-based molecules. Examples include:

Uniqueness

What sets methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate apart is its unique combination of functional groups and its potential for diverse applications. Its trifluorophenyl group imparts unique chemical properties, while the imidazopyridine core provides a versatile scaffold for further modifications .

Biological Activity

Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluorophenyl group and an imidazopyridine moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of pharmaceutical compounds.

1. Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, imidazo[4,5-c]pyridine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Many imidazo derivatives target specific kinases involved in cell signaling pathways that regulate growth and apoptosis. For example, one study demonstrated that a related compound inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation .
  • Case Studies : In vitro studies have shown that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A431 and HT29), suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

Compounds containing imidazopyridine cores have been studied for their antimicrobial properties. The trifluoromethyl group is known to enhance the potency against bacterial strains:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism. Preliminary data suggest that the compound exhibits significant activity against Gram-positive bacteria .

3. Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may offer neuroprotective benefits. The imidazopyridine scaffold is associated with neuroprotective activity due to its ability to modulate neurotransmitter systems:

  • Research Findings : Animal models treated with related imidazo compounds showed reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Structural FeatureActivity Impact
Trifluoromethyl GroupEnhances lipophilicity and potency
Imidazo[4,5-c]pyridine MoietyCritical for anticancer activity
Carbonyl GroupMay facilitate hydrogen bonding

Properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 4-[[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H17F3N4O3/c1-31-20(29)11-2-4-12(5-3-11)27-21(30)28-9-8-15-18(26-10-25-15)19(28)13-6-7-14(22)17(24)16(13)23/h2-7,10,19H,8-9H2,1H3,(H,25,26)(H,27,30)

InChI Key

HKBLRDZFDQBWDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C(=C(C=C4)F)F)F)N=CN3

Origin of Product

United States

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